5-Amino-2,4,6-triiodoisophthalic acid

Catalog No.
S615222
CAS No.
35453-19-1
M.F
C8H4I3NO4
M. Wt
558.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2,4,6-triiodoisophthalic acid

CAS Number

35453-19-1

Product Name

5-Amino-2,4,6-triiodoisophthalic acid

IUPAC Name

5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H4I3NO4

Molecular Weight

558.83 g/mol

InChI

InChI=1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16)

InChI Key

JEZJSNULLBSYHV-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O

Synonyms

5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic Acid; 5-Amino-2,4,6-triiodo-isophthalic Acid; 2,4,6-Triiodo-5-aminoisophthalic Acid; 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic Acid.

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O

5-Amino-2,4,6-triiodoisophthalic acid is a synthetic organic compound characterized by its unique structure, which includes three iodine atoms attached to an isophthalic acid backbone. Its molecular formula is C8H4I3NO4C_8H_4I_3NO_4, and it has a molecular weight of approximately 558.84 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Due to the presence of amino and carboxylic acid functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters under acidic conditions.
  • Reduction: The compound can undergo reduction reactions, particularly involving the amino group, leading to various derivatives.

The synthesis of 5-amino-2,4,6-triiodoisophthalic acid has been achieved through several methods:

  • Iodination of 5-Amino Isophthalic Acid: This method involves reacting 5-amino isophthalic acid with iodide salts (such as ammonium iodide) in dimethyl sulfoxide under acidic conditions. The process typically yields a product with high purity and yield (up to 73%) .
  • Alternative Solvent Systems: Other synthesis methods utilize different solvents such as ethyl acetate or water-alcohol mixtures to optimize yield and purity while minimizing toxic byproducts.

5-Amino-2,4,6-triiodoisophthalic acid finds applications in several areas:

  • Medical Imaging: Due to its iodine content, it serves as a radiopaque agent in X-ray imaging.
  • Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development.
  • Material Science: It can be used in the synthesis of novel polymers or composite materials with enhanced properties.

Studies on the interactions of 5-amino-2,4,6-triiodoisophthalic acid with biological systems have indicated its potential cytotoxic effects on certain cancer cell lines. Additionally, its interaction with proteins and other biomolecules can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-amino-2,4,6-triiodoisophthalic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino Isophthalic AcidContains one amino groupLacks iodine substituents
2,4-DiiodoanilineTwo iodine atoms on anilinePrimarily used in dye synthesis
2-Iodobenzoic AcidOne iodine atom on benzoic acidUsed in organic synthesis
Iodinated Contrast AgentsVarious iodine substitutionsPrimarily for medical imaging

5-Amino-2,4,6-triiodoisophthalic acid is distinct due to its combination of three iodine atoms and an amino group on an isophthalic framework, which enhances its utility in both imaging and therapeutic applications compared to similar compounds.

XLogP3

2.2

UNII

A17G990RT0

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (59.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (59.72%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

35453-19-1

Wikipedia

5-amino-2,4,6-triiodoisophthalic acid

Dates

Modify: 2023-08-15

Explore Compound Types